(Diisopropylaminio)trihydrideboron(IV)
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Overview
Description
(Diisopropylaminio)trihydrideboron(IV) is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is known for its ability to participate in various chemical reactions, making it a valuable reagent in organic synthesis and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diisopropylaminio)trihydrideboron(IV) typically involves the reaction of diisopropylamine with borane (BH3) in the presence of a suitable solvent. One common method involves the use of tetrahydrofuran (THF) as the solvent, where diisopropylamine is added to a solution of borane-THF complex. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of (Diisopropylaminio)trihydrideboron(IV) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The compound is typically stored under an inert atmosphere to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
(Diisopropylaminio)trihydrideboron(IV) undergoes various types of chemical reactions, including:
Reduction: It can reduce esters and carbonyl compounds to the corresponding alcohols.
Substitution: It participates in substitution reactions with various organic substrates.
Borylation: It is used in the palladium-catalyzed borylation of aryl bromides to generate arylboronic acids.
Common Reagents and Conditions
Common reagents used in reactions with (Diisopropylaminio)trihydrideboron(IV) include lithium borohydride (LiBH4) and lithium phenylborohydride (LiBPh4). These reactions are typically carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as THF .
Major Products Formed
The major products formed from reactions involving (Diisopropylaminio)trihydrideboron(IV) include alcohols, amines, and arylboronic acids, depending on the specific reaction and substrates used .
Scientific Research Applications
(Diisopropylaminio)trihydrideboron(IV) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent and in the synthesis of various organic compounds.
Medicine: Research is ongoing into its potential use in drug development and delivery.
Industry: It is used in the production of fine chemicals and in various industrial processes.
Mechanism of Action
The mechanism by which (Diisopropylaminio)trihydrideboron(IV) exerts its effects involves the transfer of hydride ions (H-) to the substrate. This hydride transfer is facilitated by the boron center, which acts as a Lewis acid, and the diisopropylaminio group, which stabilizes the intermediate species formed during the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Diisopropylaminio)trihydrideboron(IV) include:
- Diisopropylaminoborane
- Triethylaminoborane
- Trimethylaminoborane
Uniqueness
What sets (Diisopropylaminio)trihydrideboron(IV) apart from these similar compounds is its unique combination of reactivity and stability. It offers a convenient alternative to other reducing agents that often require toxic transition metal catalysts or harsh reaction conditions .
Properties
IUPAC Name |
[di(propan-2-yl)azaniumyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18BN/c1-5(2)8(7)6(3)4/h5-6,8H,1-4,7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECHXEJDHZCHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH3-][NH+](C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18BN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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